Structural Differentiation: 2,4-Dimethylphenyl vs. 4-Fluorophenyl Substituent and Predicted HDAC3 Selectivity Shift
The 4-fluorophenyl analog (N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide) is reported as a selective HDAC3 inhibitor with an IC50 of 80 nM . The target compound replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl group, increasing lipophilicity (predicted cLogP increase) and altering the steric and electronic profile of the N-aryl moiety. This substitution is expected to shift HDAC isoform selectivity and target engagement kinetics compared to the 4-fluorophenyl baseline, though direct IC50 data for CAS 396720-48-2 remains unavailable in public literature.
| Evidence Dimension | HDAC3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 4-Fluorophenyl analog: IC50 = 80 nM |
| Quantified Difference | Data gap; structural dissimilarity (Δ logP, molar refractivity) sufficient to predict differential activity |
| Conditions | To be determined by end-user (HDAC Glo assay or equivalent) |
Why This Matters
For researchers investigating HDAC3-mediated pathways, the 2,4-dimethylphenyl substitution represents a distinct SAR probe that cannot be assumed equipotent to the 4-fluorophenyl lead, requiring empirical validation before substitution in ongoing studies.
